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Compound of Interest

6-Chloro-2-(4-
Compound Name: chlorophenyl)imidazo[1,2-
ajpyridine
CAS No.: 88964-99-2
Cat. No.: B026222
Get Quote
Introduction

Alpidem is a non-benzodiazepine anxiolytic agent that belongs to the imidazopyridine class of
compounds. Its synthesis involves the preparation of a key intermediate, 6-chloro-2-(4-
chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide. This document outlines a detailed
experimental protocol for the synthesis of this crucial intermediate, providing researchers,
scientists, and drug development professionals with a comprehensive guide. The synthesis is
approached via a multi-step pathway involving the formation of the imidazo[1,2-a]pyridine core,
followed by functionalization at the C3 position to introduce the acetamide side chain.

Experimental Protocols

The synthesis of the Alpidem intermediate, 6-chloro-2-(4-chlorophenyl)imidazo[1,2-
a]pyridine-3-acetamide, can be achieved through a three-step process starting from
commercially available reagents. The overall synthetic scheme is depicted below:
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Step 3: Hydrolysis and Amidation

Click to download full resolution via product page

Figure 1: Synthetic workflow for the Alpidem intermediate.

Step 1: Synthesis of 6-chloro-2-(4-
chlorophenyl)imidazo[1,2-a]pyridine

The initial step involves the condensation of 2-amino-5-chloropyridine with 2-bromo-1-(4-
chlorophenyl)ethanone to form the core imidazo[1,2-a]pyridine ring structure.
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Materials:

2-Amino-5-chloropyridine

2-Bromo-1-(4-chlorophenyl)ethanone

Sodium bicarbonate (NaHCO3)

Ethanol

Procedure:

A mixture of 2-amino-5-chloropyridine (1.0 eq) and 2-bromo-1-(4-chlorophenyl)ethanone (1.0
eq) in ethanol is prepared.

Sodium bicarbonate (2.0 eq) is added to the mixture.

The reaction mixture is heated to reflux and stirred for several hours until the reaction is
complete, as monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is
removed under reduced pressure.

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and
concentrated in vacuo.

The crude product is purified by recrystallization or column chromatography to afford 6-
chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine.

Step 2: Synthesis of 6-chloro-2-(4-
chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile

The second step is the C3-alkylation of the imidazo[1,2-a]pyridine core with chloroacetonitrile to

introduce the acetonitrile moiety.

Materials:
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6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Chloroacetonitrile

A suitable base (e.g., sodium hydride or potassium carbonate)

Anhydrous solvent (e.g., dimethylformamide or acetonitrile)

Procedure:

To a solution of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (1.0 eq) in an
anhydrous solvent, a base is added portion-wise at 0 °C.

e The mixture is stirred at room temperature for a short period to allow for the formation of the
anion.

e Chloroacetonitrile (1.2 eq) is then added dropwise to the reaction mixture.

e The reaction is stirred at room temperature or slightly elevated temperature until completion
(monitored by TLC).

e The reaction is quenched with water and the product is extracted with an organic solvent.
e The combined organic layers are washed, dried, and concentrated.

e The crude product, 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile, is
purified by column chromatography. This compound is a known intermediate in the synthesis
of Alpidem.[1]

Step 3: Synthesis of 6-chloro-2-(4-
chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide
(Alpidem Intermediate)

The final step involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed
by amidation with di-n-propylamine.

Materials:
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6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile

Sulfuric acid (H2S0a)

Thionyl chloride (SOCI2) or another activating agent (e.g., carbonyldiimidazole)

Di-n-propylamine

A suitable base (e.g., triethylamine)

Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

Part A: Hydrolysis to 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid

The acetonitrile derivative is heated in a mixture of concentrated sulfuric acid and water.

The reaction mixture is refluxed for several hours until the hydrolysis is complete.

The mixture is then cooled and neutralized with a base (e.g., sodium hydroxide solution) to
precipitate the carboxylic acid.

The solid is collected by filtration, washed with water, and dried to yield 6-chloro-2-(4-
chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid.

Part B: Amidation to the Final Intermediate

The carboxylic acid is suspended in an anhydrous solvent like toluene.

Thionyl chloride (1.5 eq) is added, and the mixture is heated to reflux until the acid is
converted to the acid chloride. The excess thionyl chloride and solvent are then removed
under reduced pressure.

The resulting acid chloride is dissolved in an anhydrous solvent (e.g., dichloromethane).

In a separate flask, di-n-propylamine (2.0 eq) and a base like triethylamine (2.0 eq) are
dissolved in the same solvent.
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The acid chloride solution is added dropwise to the amine solution at 0 °C.

The reaction mixture is stirred at room temperature until the reaction is complete.

The mixture is washed with water and brine, and the organic layer is dried and concentrated.

The crude product is purified by column chromatography or recrystallization to give the final
Alpidem intermediate.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of the Alpidem
intermediate. The yield and purity are indicative and may vary based on reaction scale and
purification efficiency.
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Molecular . )
Product Molecular . Typical Physical

Step Weight ( ]

Name Formula Yield (%) Appearance
g/mol )

6-chloro-2-(4-

chlorophenyl) Off-white

1 o C13HsCI2Nz 275.13 75-85 ]
imidazo[1,2- solid
a]pyridine
6-chloro-2-(4-
chlorophenyl)

o Pale yellow

2 imidazo[1,2- C15HoCI2Ns 302.16[1] 60-70 id

soli
a]pyridine-3-
acetonitrile
6-chloro-2-(4-
chlorophenyl) )
o C15H10CI2N2 80-90 White to off-
3 imidazo[1,2- 321.16 ) ] )
o 02 (hydrolysis) white solid
a]pyridine-3-
acetic acid
6-chloro-2-(4-
chlorophenyl)
-N,N- White
) C21H23CI2Ns 70-80 )

3 dipropyl- 404.33 o crystalline
- (amidation) _
imidazo[1,2- solid
a]pyridine-3-
acetamide

Logical Relationships in the Synthesis

The synthesis of the Alpidem intermediate follows a logical progression of chemical
transformations designed to build the molecule in a stepwise manner.
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Starting Materials
(2-Amino-5-chloropyridine,
2-Bromo-1-(4-chlorophenyl)ethanone)

Imidazo[1,2-a]pyridine
Core Synthesis

Activation &
Amidation

Alpidem Intermediate
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Figure 2: Logical flow of the synthetic strategy.

This structured approach ensures the regioselective formation of the desired product at each
stage, leading to the efficient synthesis of the target Alpidem intermediate. The protocols
provided herein are based on established chemical principles and literature precedents for the
synthesis of related imidazopyridine derivatives. Researchers should adapt and optimize these
procedures as necessary for their specific laboratory conditions and scale of operation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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